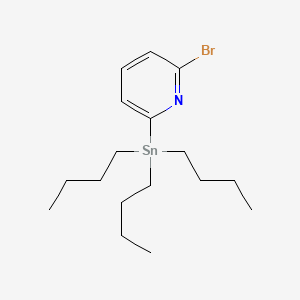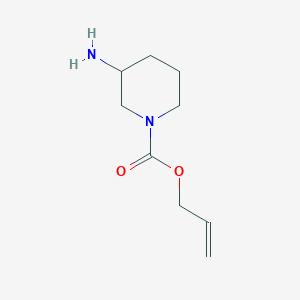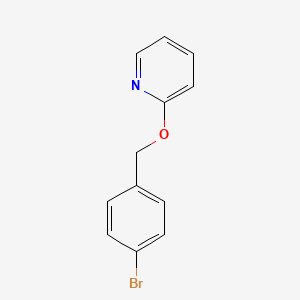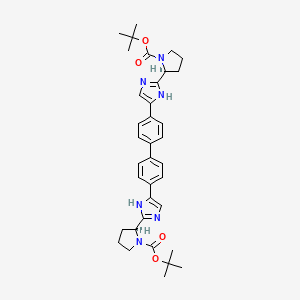
HCV-IN-30
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HCV-IN-30 est un composé connu pour ses effets inhibiteurs sur le complexe de réplication NS5A du virus de l'hépatite C (VHC). Il a montré une puissance significative contre les génotypes 1a et 1b du VHC, avec des valeurs de concentration inhibitrice (CI50) de 901 et 102 nanomolaires, respectivement . Ce composé est principalement utilisé dans la recherche scientifique pour étudier et développer des traitements contre l'hépatite C.
Applications De Recherche Scientifique
HCV-IN-30 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the structure-activity relationship and optimizing the compound for better efficacy.
Biology: Investigating the compound’s effects on HCV replication and its interaction with viral proteins.
Medicine: Developing potential therapeutic agents for treating hepatitis C.
Industry: Producing antiviral drugs and studying their pharmacokinetics and pharmacodynamics.
Mécanisme D'action
Target of Action
HCV-IN-30, also known as Bis(2-methyl-2-propanyl) (2S,2’S)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) or (2S,2’S)-Di-tert-butyl 2,2’-(5,5’-([1,1’-biphenyl]-4,4’-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate), is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus .
Mode of Action
The compound interacts with the NS5A replication complex, inhibiting its function and disrupting the viral replication process . This interaction leads to a significant reduction in the production of new viral particles .
Biochemical Pathways
This compound affects the HCV life cycle, specifically the replication stage. The HCV life cycle involves several stages, including entry, replication, assembly, and release . By inhibiting the NS5A replication complex, this compound disrupts the replication of the HCV RNA genome, which is a critical step in the production of new viral particles .
Pharmacokinetics
It’s known that many direct-acting antivirals (daas) like this compound are metabolized by the liver, predominantly via the cytochrome p450 3a4 enzyme, and excreted through the biliary system . The dose of such DAAs may need to be adjusted when co-administered with strong inhibitors or inducers of cytochrome P450 3A4 .
Result of Action
The primary result of this compound’s action is the disruption of HCV replication, leading to a decrease in the production of new viral particles . This can lead to a reduction in viral load and potentially the clearance of the virus from the body.
Action Environment
The stability and efficacy of this compound, like other DAAs, can be influenced by environmental factors. For instance, HCV itself has been found to survive at room temperature for up to 16 days . Therefore, the storage and handling conditions of this compound could potentially impact its stability and efficacy. Furthermore, the presence of other medications, particularly those that affect the cytochrome P450 3A4 enzyme, can influence the pharmacokinetics and thus the efficacy of this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de HCV-IN-30 implique plusieurs étapes, commençant par la préparation du noyau biarylimidazole. Le processus comprend généralement :
Formation du noyau biaryl : Cette étape implique le couplage de deux cycles aromatiques par une réaction de couplage croisé catalysée au palladium.
Formation de l'imidazole : L'intermédiaire biaryl est ensuite soumis à une cyclisation avec un réactif approprié pour former le cycle imidazole.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques à haut débit et des mesures strictes de contrôle qualité pour garantir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions : HCV-IN-30 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes pour introduire différents substituants sur les cycles aromatiques.
Réactifs et conditions courantes :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Hydrogène gazeux avec un catalyseur au palladium ou borohydrure de sodium.
Substitution : Intermédiaires halogénés avec des nucléophiles ou des électrophiles dans des conditions appropriées.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique.
4. Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : Étudier la relation structure-activité et optimiser le composé pour une meilleure efficacité.
Biologie : Enquêter sur les effets du composé sur la réplication du VHC et son interaction avec les protéines virales.
Médecine : Développer des agents thérapeutiques potentiels pour traiter l'hépatite C.
Industrie : Produire des médicaments antiviraux et étudier leur pharmacocinétique et leur pharmacodynamique.
5. Mécanisme d'action
This compound exerce ses effets en inhibant le complexe de réplication NS5A du virus de l'hépatite C. La protéine NS5A est cruciale pour la réplication et l'assemblage viral. En se liant à cette protéine, this compound perturbe le processus de réplication, réduisant ainsi la charge virale . Le composé cible des voies moléculaires spécifiques impliquées dans la réplication virale, ce qui en fait un agent antiviral puissant.
Composés similaires :
Daclatasvir : Un autre inhibiteur de la NS5A avec un mécanisme d'action similaire.
Velpatasvir : Connu pour son activité à large spectre contre plusieurs génotypes du VHC.
Pibrentasvir : Inhibiteur hautement puissant de la NS5A avec une forte barrière à la résistance.
Comparaison : this compound est unique en raison de ses valeurs de concentration inhibitrice spécifiques et de son efficacité contre les génotypes 1a et 1b. Comparé à d'autres inhibiteurs de la NS5A, this compound offre une structure chimique et un profil de puissance distincts, ce qui en fait un composé précieux pour la recherche et le développement thérapeutique potentiel .
Comparaison Avec Des Composés Similaires
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Velpatasvir: Known for its broad-spectrum activity against multiple HCV genotypes.
Pibrentasvir: Highly potent NS5A inhibitor with a high barrier to resistance.
Comparison: HCV-IN-30 is unique due to its specific inhibitory concentration values and its effectiveness against genotypes 1a and 1b. Compared to other NS5A inhibitors, this compound offers a distinct chemical structure and potency profile, making it a valuable compound for research and potential therapeutic development .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[5-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMTYMFNINZZHE-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045122 |
Source


|
| Record name | Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

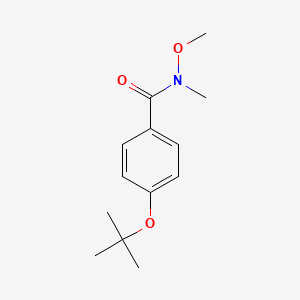
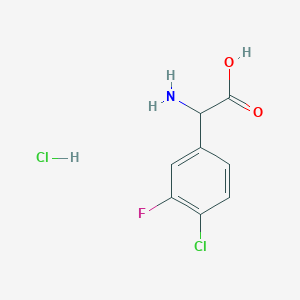
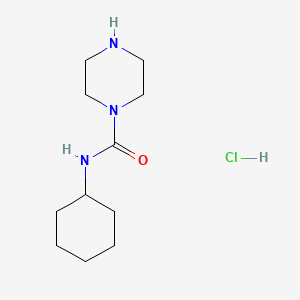
![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)
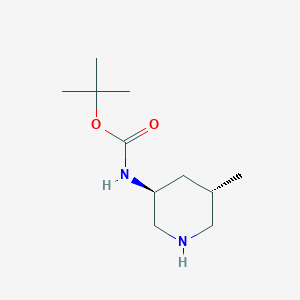
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1292689.png)
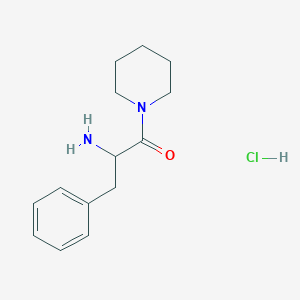
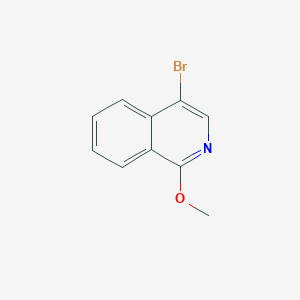
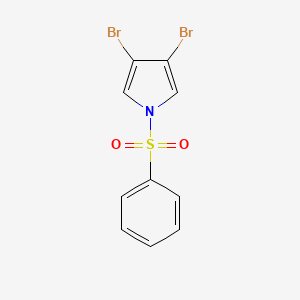
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
